Cas no 2172500-18-2 (2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide)

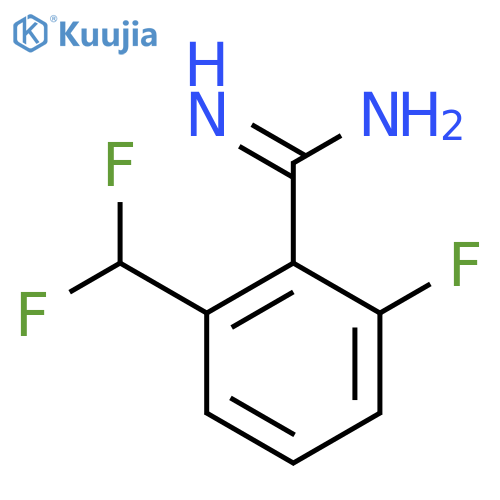

2172500-18-2 structure

商品名:2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide

- EN300-1461561

- 2172500-18-2

-

- インチ: 1S/C8H7F3N2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H3,12,13)

- InChIKey: DSRRSCNSRKHIHW-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(C(F)F)=C1C(=N)N

計算された属性

- せいみつぶんしりょう: 188.05613272g/mol

- どういたいしつりょう: 188.05613272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 49.9Ų

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461561-1.0g |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 1g |

$1971.0 | 2023-06-06 | ||

| Enamine | EN300-1461561-2.5g |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 2.5g |

$3865.0 | 2023-06-06 | ||

| Enamine | EN300-1461561-100mg |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 100mg |

$1735.0 | 2023-09-29 | ||

| Enamine | EN300-1461561-0.05g |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 0.05g |

$1657.0 | 2023-06-06 | ||

| Enamine | EN300-1461561-10.0g |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 10g |

$8480.0 | 2023-06-06 | ||

| Enamine | EN300-1461561-0.1g |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 0.1g |

$1735.0 | 2023-06-06 | ||

| Enamine | EN300-1461561-0.5g |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 0.5g |

$1893.0 | 2023-06-06 | ||

| Enamine | EN300-1461561-50mg |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 50mg |

$1657.0 | 2023-09-29 | ||

| Enamine | EN300-1461561-250mg |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 250mg |

$1814.0 | 2023-09-29 | ||

| Enamine | EN300-1461561-2500mg |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |

2172500-18-2 | 2500mg |

$3865.0 | 2023-09-29 |

2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2172500-18-2 (2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量